molecular formula C13H20S2 B1624473 [Bis(propylsulfanyl)methyl]benzene CAS No. 60595-12-2

[Bis(propylsulfanyl)methyl]benzene

Cat. No. B1624473
CAS RN: 60595-12-2
M. Wt: 240.4 g/mol
InChI Key: MRXUJVXIHZTOTG-UHFFFAOYSA-N
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Patent
US04515968

Procedure details

Into a 100 cc reaction flask equipped with reflux condenser, magnetic stirring bar, and hot plate equipped with magnetic stirring apparatus is placed 10 ml cyclohexane, 0.5 grams of para-toluenesulfonic acid and 15.2 grams (0.2 moles) of n-propyl mercaptan. Over a period of 25 minutes with stirring is added 10.6 grams (0.1 moles) of benzaldehyde. The reaction mass is heated to reflux with stirring and refluxed for a period of 7 hours. During the refluxing, water of reaction is removed. At the end of the 7 hour period, the reaction mass is cooled to room temperature and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate and filtered. The resulting filtrate is distilled on a Microvigreux column yielding the following five fractions:
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1CCCCC1.C1(C)C=C[C:10]([S:13](O)(=O)=O)=[CH:9][CH:8]=1.[CH2:18]([SH:21])[CH2:19][CH3:20].[CH:22](=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH2:18]([S:21][CH:22]([S:13][CH2:10][CH2:9][CH3:8])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C(CC)S
Step Four
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Over a period of 25 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 cc reaction flask
CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
hot plate equipped with magnetic stirring apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction mass is then washed with one 50 ml portion of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate is distilled on a Microvigreux column
CUSTOM
Type
CUSTOM
Details
yielding the following five fractions

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
C(CC)SC(C1=CC=CC=C1)SCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.